Ethyl 1-iodo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate
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Overview
Description
Ethyl 1-iodo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate is a heterocyclic compound that features an imidazole ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-iodo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate typically involves the reaction of readily available aminocarbonyl compounds through a two-step procedure. The first step involves the formation of the pyrrolo[1,2-c]imidazole core, followed by iodination and esterification to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-iodo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can engage in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
Ethyl 1-iodo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including necroptosis inhibitors.
Material Science: The compound’s stability and electrochemical properties make it suitable for use in electrolytes for fuel cells and batteries.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of ethyl 1-iodo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit receptor-interacting protein kinase 1 (RIPK1), thereby preventing necroptosis, a form of programmed cell death . The compound’s structure allows it to fit into the active sites of enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Another imidazole derivative with similar structural features.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Known for its potent necroptosis inhibitory activity.
Uniqueness
Ethyl 1-iodo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate is unique due to the presence of the iodine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C9H11IN2O2 |
---|---|
Molecular Weight |
306.10 g/mol |
IUPAC Name |
ethyl 1-iodo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate |
InChI |
InChI=1S/C9H11IN2O2/c1-2-14-9(13)8-11-7(10)6-4-3-5-12(6)8/h2-5H2,1H3 |
InChI Key |
LXJCGIFFKSROMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C2N1CCC2)I |
Origin of Product |
United States |
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